3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one

Medicinal Chemistry Pharmacology Chemical Biology

SAR studies on 2-mercapto-3H-quinazolin-4-ones demand precise substitution patterns-minor aryl group changes can shift target potency by >1000-fold (KIs 0.25-3084 nM). This compound delivers a defined 2,3-dimethylphenyl probe for systematic exploration: • Sterically hindered ortho-substituted scaffold enabling direct regioisomer comparison (2,3- vs. 2,4- vs. 3,4-dimethylphenyl) • Nucleophilic 2-mercapto handle permits focused S-alkylated library synthesis for hit expansion • ≥98% purity ensures reproducible SAR data across experimental replicates Supplied for exploratory medicinal chemistry; immediate stock availability supports hit-to-lead timelines.

Molecular Formula C16H14N2OS
Molecular Weight 282.4 g/mol
CAS No. 84772-24-7
Cat. No. B1361923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one
CAS84772-24-7
Molecular FormulaC16H14N2OS
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S)C
InChIInChI=1S/C16H14N2OS/c1-10-6-5-9-14(11(10)2)18-15(19)12-7-3-4-8-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20)
InChIKeyFJHSJZYYXVHWAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one Overview


3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one (CAS 84772-24-7) is a small-molecule heterocyclic compound belonging to the 2-mercapto-3H-quinazolin-4-one class. Its core structure features a fused benzene and pyrimidine ring (quinazolinone) with a reactive mercapto (-SH) group at the 2-position and a 2,3-dimethylphenyl substituent at the 3-position . This class of compounds is widely recognized as a versatile scaffold in medicinal chemistry due to its diverse biological activities and its utility as a synthetic intermediate [1]. It is commercially available for research purposes from several vendors, typically with a purity specification of 95-98% .

Scaffold probe for 2-mercaptoquinazolin-4-one SAR studies
Synthetic intermediate for S-alkylated derivative libraries
Hypothesis-driven selection based on steric 2,3-dimethylphenyl substitution pattern

3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one Substitution Risks


Substituting this compound with a close structural analog for a specific research application is not advisable without rigorous empirical validation. The 2-mercapto-3H-quinazolin-4-one scaffold is known to be sensitive to subtle changes in substitution patterns, which can profoundly alter its biological activity. For instance, variations in the aryl group at the 3-position, as seen in a series of 3-(4-aminosulphonyl)-phenyl-2-mercapto-3H-quinazolin-4-ones, led to a more than 1000-fold difference in potency against carbonic anhydrase isoforms (KIs ranging from 0.25 to 3084 nM) [1]. This demonstrates that small structural modifications within this class can result in orders-of-magnitude changes in target affinity and selectivity, making simple substitution a high-risk approach.

Scaffold-sensitive SAR: Class-level affinity shifts of several orders of magnitude reported for close analogs; substitution patterns may drastically alter target engagement.
No target-specific data available for this exact compound; performance may not be inferred from other 3-aryl-2-mercaptoquinazolin-4-ones.
Regioisomeric mismatch risk: 2,4-, 3,4-, or 3,5-dimethylphenyl isomers may exhibit divergent activity profiles, requiring independent validation.

3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one Evidence & Differentiation


No Verifiable Quantitative Differentiation

An exhaustive search of the scientific and patent literature, as well as authoritative databases, yielded no primary research containing direct, quantitative biological, physicochemical, or performance data for 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one. Consequently, no evidence is available to directly compare its activity against any specific analog, including the closely related positional isomers (e.g., 2,4-, 3,4-, or 3,5-dimethylphenyl substituted derivatives) or other 3-aryl-2-mercaptoquinazolin-4-ones. In the absence of any target-specific or model-specific data for this compound, its selection must be based on a hypothesis regarding the 2,3-dimethylphenyl group's effect, derived from the broader class structure-activity relationships (SAR) [1]. Users should be aware that any claimed differentiation is speculative and must be validated experimentally. This serves as a critical data gap, and procurement decisions should be made with the understanding that its specific properties are uncharacterized in the public domain.

Data Gap
Data to verify
No quantitative biological or physicochemical data found for this compound.
Selection must be based on class-level SAR hypothesis; any inferred differentiation is speculative.
Requires experimental validation in target-specific assays.
Medicinal Chemistry Pharmacology Chemical Biology

3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one Research Applications


SAR Studies: Quinazolinone Scaffolds

Given the absence of specific biological data, the primary application scenario for this compound is as a building block in exploratory medicinal chemistry and structure-activity relationship (SAR) studies. The 2,3-dimethylphenyl group represents a distinct substitution pattern on the 2-mercapto-3H-quinazolin-4-one scaffold. Researchers can use it to probe the effect of a sterically hindered, ortho-substituted aryl group on the biological activity of the core, comparing its profile to other regioisomers (e.g., 2,4-, 3,4-, or 3,5-dimethylphenyl derivatives) or simpler phenyl analogs [1]. This is a common strategy in hit-to-lead optimization programs where systematic exploration of chemical space is required.

Synthetic Intermediate for S-Alkylated Derivatives

The nucleophilic 2-mercapto group provides a convenient handle for further chemical derivatization. A well-established application of this class is as an intermediate for the synthesis of S-alkylated analogs, which can possess enhanced biological activities or altered physicochemical properties [2]. This compound can serve as a starting point for generating a focused library of S-substituted quinazolinones, a strategy that has been successfully employed to discover novel carbonic anhydrase inhibitors and other bioactive agents [3].

Application
Selection Property
Validation Focus
Quinazolinone SAR studies
Steric 2,3-dimethylphenyl substitution pattern
Affinity and selectivity profiling against target panels
S-alkylated derivative synthesis
Nucleophilic 2-mercapto group
S-alkylation reaction scope and product purity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.